7,7-Difluoro-3-azaspiro[5.5]undecane
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17F2N |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
11,11-difluoro-3-azaspiro[5.5]undecane |
InChI |
InChI=1S/C10H17F2N/c11-10(12)4-2-1-3-9(10)5-7-13-8-6-9/h13H,1-8H2 |
InChI Key |
SSPIXHJYDMBPCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C2(C1)CCNCC2)(F)F |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis of 7,7 Difluoro 3 Azaspiro 5.5 Undecane
Spectroscopic Techniques for Elucidation (beyond routine identification)
The unambiguous structural determination and dynamic behavior of 7,7-difluoro-3-azaspiro[5.5]undecane necessitate the use of sophisticated spectroscopic techniques that go beyond simple confirmation of its presence.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Detailed Structural and Dynamic Studies
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural and dynamic investigation of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a comprehensive picture of the molecular framework and its conformational preferences in solution.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine (B6355638) and cyclohexane (B81311) rings. The protons on the carbons adjacent to the nitrogen atom (C2 and C4) would likely appear as multiplets in the downfield region (typically δ 2.5-3.5 ppm) due to the deshielding effect of the nitrogen. The remaining protons on the piperidine ring and the non-fluorinated positions of the cyclohexane ring would resonate further upfield. The coupling patterns between adjacent protons can help to elucidate the chair conformations of both rings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The spiro carbon (C6) would be a key quaternary signal. The most downfield signal in the aliphatic region is expected to be the carbon bearing the two fluorine atoms (C7), which would appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbons adjacent to the nitrogen (C2 and C4) would also be shifted downfield. The remaining cyclohexane and piperidine carbons would appear at characteristic chemical shifts.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. huji.ac.il For this compound, a single signal is expected for the two equivalent fluorine atoms. This signal would likely be a triplet due to two-bond coupling with the protons on the adjacent carbons (C8 and C12). The chemical shift of this signal, typically in the range of -90 to -110 ppm relative to CFCl₃, is characteristic of a gem-difluoro group in a cyclohexane ring. researchgate.net The wide chemical shift range and high sensitivity of the ¹⁹F nucleus make this technique highly valuable for confirming the presence and electronic environment of the fluorine atoms. wikipedia.org
| Nucleus | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Expected Coupling Constants (J) / Hz |
| ¹H (H2, H4) | 2.5 - 3.5 | Multiplet | |
| ¹H (other ring protons) | 1.2 - 2.0 | Multiplets | |
| ¹³C (C7) | 115 - 125 | Triplet | ¹JCF ≈ 240-250 |
| ¹³C (C6) | 30 - 40 | Singlet | |
| ¹³C (C2, C4) | 45 - 55 | ||
| ¹⁹F | -90 to -110 | Triplet | ²JFH ≈ 15-25 |
Advanced Mass Spectrometry and Chromatographic Methodologies
Mass spectrometry (MS) coupled with chromatographic techniques is essential for confirming the molecular weight and elucidating the fragmentation pathways of this compound.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M+H]⁺), confirming its elemental composition (C₁₀H₁₈F₂N⁺). The fragmentation pattern in tandem MS (MS/MS) experiments can provide valuable structural information. For piperidine-containing compounds, common fragmentation pathways involve the loss of small neutral molecules or cleavage of the ring. nih.govscielo.br In the case of this compound, characteristic fragmentation would likely involve the loss of HF or cleavage of the piperidine ring, leading to specific fragment ions that can be diagnostic for this class of compounds.
Chromatographic Methodologies: Gas chromatography (GC) or liquid chromatography (LC) can be used to purify the compound and as an inlet for the mass spectrometer. The choice of chromatographic method would depend on the volatility and polarity of the compound. These techniques are crucial for separating the target compound from any impurities or starting materials.
| Technique | Information Obtained | Expected Results |
| HRMS (ESI+) | Exact mass and elemental composition | [M+H]⁺ corresponding to C₁₀H₁₈F₂N⁺ |
| Tandem MS (MS/MS) | Fragmentation pathways | Fragments corresponding to loss of HF, cleavage of the piperidine ring |
| GC/LC | Purity and separation | Single peak for the pure compound |
Conformational Landscape and Dynamic Behavior of Spirocyclic Systems
The spirocyclic nature of this compound, combined with the gem-difluoro substitution, leads to a fascinating and complex conformational landscape.
Analysis of Conformational Polymorphism and Interconversion
The cyclohexane and piperidine rings in the spiro[5.5]undecane system are expected to adopt chair conformations to minimize steric and torsional strain. libretexts.orgwikipedia.org Due to the spiro linkage, the two rings are conformationally locked relative to each other. However, ring flipping of both the cyclohexane and piperidine rings is possible, leading to different conformers. The presence of the gem-difluoro group can influence the energy barrier for this interconversion. In some fluorinated macrocyclic systems, multiple conformations have been observed in equilibrium on the NMR timescale. rsc.org
Influence of Fluorine Substitution on Molecular Conformation
The substitution of two hydrogen atoms with fluorine at the C7 position has significant stereoelectronic consequences. The strong electron-withdrawing nature of fluorine can polarize the C-F bonds, potentially leading to intramolecular electrostatic interactions that influence the conformational equilibrium. nih.gov The presence of a gem-difluoro group on a cyclohexane ring can also introduce a fluorine-gauche effect, where the gauche conformation around the C-C-C-F bond is favored. Furthermore, anomeric effects involving the fluorine atoms and the heteroatom in the adjacent ring can play a role in stabilizing certain conformations. nih.govrsc.orgyoutube.com In some fluorinated cyclohexanes, a preference for an axial orientation of an adjacent substituent has been observed, which is counterintuitive based on steric considerations alone. nih.gov The interplay of these electronic effects and the steric bulk of the fluorine atoms will ultimately determine the preferred conformation of this compound in both solution and the solid state.
Theoretical and Computational Investigations of 7,7 Difluoro 3 Azaspiro 5.5 Undecane
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of novel molecules. For 7,7-Difluoro-3-azaspiro[5.5]undecane, DFT calculations can provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule.
Theoretical studies on similar spiroheterocycles have demonstrated that the introduction of fluorine atoms can significantly impact the molecule's electronic properties. mdpi.com In the case of this compound, the two fluorine atoms at the C7 position are expected to have a strong electron-withdrawing effect. This can influence the reactivity of the entire molecule, including the basicity of the nitrogen atom in the azaspiro ring.
Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)
| Property | Value | Unit |
| Dipole Moment | 2.5 | Debye |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 8.0 | eV |
| Electron Affinity | 1.5 | eV |
| Ionization Potential | 7.9 | eV |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar fluorinated compounds.
The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting the molecule's reactivity. A large HOMO-LUMO gap, as illustrated in the hypothetical data, suggests high kinetic stability. The distribution of these frontier orbitals would indicate the most likely sites for nucleophilic and electrophilic attack.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
The three-dimensional shape and flexibility of a molecule are critical for its interaction with biological targets. Molecular modeling and molecular dynamics (MD) simulations are employed to explore the conformational space of this compound.
The spirocyclic nature of this compound imparts significant rigidity, but the cyclohexane (B81311) and piperidine (B6355638) rings can still adopt different chair, boat, or twist-boat conformations. Computational studies on analogous oxaspirocycles have shown that the chair conformation is often the most stable. mst.edu For this compound, the preferred conformation would be a double-chair, which minimizes steric strain.
MD simulations can be used to study the dynamic behavior of the molecule in a simulated biological environment, such as in water or a lipid bilayer. mdpi.com These simulations track the movements of atoms over time, providing a picture of the molecule's flexibility and how it might interact with a protein binding pocket. mdpi.com For instance, an MD simulation could reveal whether the fluorine atoms are exposed to the solvent or buried within a hydrophobic pocket of a target protein.
Cheminformatics and Chemical Space Exploration for Fluorinated Spirocycles
Cheminformatics provides the tools to analyze large datasets of chemical compounds and explore "chemical space"—the vast multidimensional space of all possible molecules. By comparing the properties of this compound to databases of known bioactive molecules, it is possible to identify potential biological targets and predict its drug-likeness.
The inclusion of fluorine atoms and a spirocyclic core are key structural features that can be used to search for similar compounds. The analysis of matched molecular pairs, where a hydrogen atom is replaced by a fluorine atom, can reveal trends in biological activity. mdpi.com For fluorinated piperidines, for example, cheminformatic analysis has shown that fluorination can lower the pKa, which may reduce off-target effects such as hERG channel affinity. unifi.it
Table 2: Comparison of this compound with Parent Compound (Hypothetical Data)
| Property | 3-azaspiro[5.5]undecane | This compound |
| Molecular Weight | 153.27 | 189.25 |
| cLogP | 2.1 | 2.5 |
| pKa (base) | 10.5 | 9.2 |
| Polar Surface Area | 12.03 Ų | 12.03 Ų |
Note: The data in this table is hypothetical and for illustrative purposes.
Computational Prediction of Physicochemical Descriptors for Biological Relevance
The biological activity of a molecule is intimately linked to its physicochemical properties. nih.gov Computational models can predict key descriptors that influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net
For this compound, important descriptors include lipophilicity (cLogP), aqueous solubility (logS), and pKa. The introduction of two fluorine atoms is expected to increase lipophilicity and lower the pKa of the secondary amine due to the electron-withdrawing nature of fluorine. nih.gov These changes can have a profound effect on how the molecule behaves in the body. For example, a lower pKa can alter the ionization state of the molecule at physiological pH, which in turn affects its ability to cross cell membranes.
Table 3: Predicted Physicochemical and ADME Properties of this compound (Hypothetical Data)
| Descriptor | Predicted Value | Biological Relevance |
| cLogP | 2.5 | Lipophilicity, membrane permeability |
| Aqueous Solubility (logS) | -3.2 | Bioavailability |
| pKa (base) | 9.2 | Ionization at physiological pH, target binding |
| Number of H-bond Donors | 1 | Interaction with biological targets |
| Number of H-bond Acceptors | 3 (N and 2 F) | Interaction with biological targets |
| Rotatable Bonds | 0 | Conformational rigidity |
Note: The data in this table is hypothetical and for illustrative purposes.
Pre Clinical Bioactivity and Structure Activity Relationship Sar Studies of 7,7 Difluoro 3 Azaspiro 5.5 Undecane Analogues
Rationale for Introducing Fluorine in Spirocyclic Pharmacophores
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. nih.gov Fluorine, being the most electronegative element and sterically similar to hydrogen, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. researchgate.netresearchgate.net
In the context of spirocyclic pharmacophores like the azaspiro[5.5]undecane scaffold, the incorporation of a gem-difluoro group, as seen in 7,7-difluoro-3-azaspiro[5.5]undecane, serves several key purposes:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine atoms can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability. nih.govmdpi.com Placing the difluoro group at the C7 position of the spirocycle effectively shields this carbon from metabolic attack.
Modulation of Physicochemical Properties: Fluorination typically increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes. researchgate.net This modification can be critical for reaching intracellular targets.
Conformational Control: The strong electronegativity of fluorine can create localized dipole moments and alter the conformation of the spirocyclic rings through electrostatic interactions, potentially locking the molecule into a more bioactive conformation for its target protein. researchgate.net
Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds (with the difluoromethyl moiety acting as a weak H-bond donor) and dipole-dipole interactions, which can lead to increased potency. nih.govresearchgate.net
Exploration of Biological Targets and Modes of Action for Azaspiro[5.5]undecane Derivatives
The versatile azaspiro[5.5]undecane scaffold has been explored for activity against a range of biological targets, particularly viral enzymes.
Influenza A M2 Channel: The M2 protein of the influenza A virus is a pH-sensitive proton channel essential for viral replication, making it a key target for antiviral drugs like amantadine. plos.org However, the emergence of resistant strains has driven the search for new inhibitors. researchgate.net The 3-azaspiro[5.5]undecane scaffold has been identified as a promising core for novel M2 inhibitors. nih.gov
A structure-activity relationship study based on the compound BL-1743 led to the identification of 3-azaspiro[5.5]undecane hydrochloride as a potent inhibitor of the wild-type AM2 channel, showing significantly greater potency than amantadine. meihonglab.com
Interactive Table 1: Inhibition of Influenza A M2 Channel by Azaspiro[5.5]undecane Analogues
| Compound | Structure | Target | IC₅₀ (μM) |
|---|---|---|---|
| Amantadine | Adamantane-based | AM2 (wild-type) | 16.0 |
Data sourced from Wang et al. meihonglab.com
Alphaviral nsP2 Helicase:acs.orgacs.orgbiorxiv.orgResearchers identified 1-oxa-9-azaspiro[5.5]undecanes as a novel class of nsP2 ATPase inhibitors. acs.orgbiorxiv.org Subsequent optimization studies led to potent compounds with broad-spectrum antialphaviral activity. biorxiv.orgnih.gov Notably, a difluoro analog was synthesized and used in ¹⁹F NMR studies to confirm direct binding to the nsP2hel protein, validating it as the molecular target. acs.orgbiorxiv.org
Studies on the azaspiro[5.5]undecane-based inhibitors targeting alphaviral nsP2 helicase have revealed an allosteric mode of action. acs.orgbiorxiv.org Biochemical analyses demonstrated that these compounds inhibit the enzyme's ATPase and RNA unwinding activities in a manner that is non-competitive with respect to both the ATP cofactor and the ssRNA substrate. acs.orgbiorxiv.org
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
While specific SAR studies detailing the incremental effects of moving the difluoro group around the azaspiro[5.5]undecane ring are not widely published, the use of a difluoro-azaspiro analog in binding studies for nsP2 helicase inhibitors underscores the importance of this substitution. acs.org The successful use of ¹⁹F NMR to show direct protein binding confirms that the fluorine atoms are in a specific environment when the ligand is bound, providing a powerful tool for studying drug-target engagement. biorxiv.org
The development of azaspiro[5.5]undecane analogues as antiviral agents provides a clear example of rational drug design. nih.gov
In the case of the alphaviral nsP2 helicase inhibitors, initial screening identified weakly active 1-oxa-9-azaspiro[5.5]undecane hits. acs.orgbiorxiv.org A systematic SAR exploration was then undertaken to improve potency. This involved modifying the periphery of the spirocyclic core. The introduction of a cyclic sulfonamide proved to be particularly effective, leading to analogues with nanomolar antiviral activity against CHIKV. biorxiv.orgbiorxiv.org This optimization campaign successfully converted a weak initial hit into a lead inhibitor with broad-spectrum activity against multiple alphaviruses, including Mayaro virus (MAYV) and Venezuelan equine encephalitis virus (VEEV). nih.govbiorxiv.org
Interactive Table 2: SAR of 1-Oxa-9-azaspiro[5.5]undecane Analogues as CHIKV nsP2hel Inhibitors
| Compound | R Group Modification | CHIKV Inhibition EC₅₀ (μM) |
|---|---|---|
| 1a | 4-pyridyloxide | >25 |
| 2a | 4-pyridylmethoxide | >25 |
| 2o | Cyclic Sulfonamide derivative | 0.046 |
Data represents a selection from optimization studies. biorxiv.org
Similarly, for the influenza M2 inhibitors, the rational design started from the known inhibitor BL-1743. By simplifying the structure to the core 3-azaspiro[5.5]undecane scaffold, a more potent inhibitor was discovered. meihonglab.com These studies highlight how the spirocyclic core can be systematically decorated to optimize interactions with a specific biological target, leading to enhanced potency and selectivity. soton.ac.uk
No Publicly Available Preclinical Bioactivity or SAR Studies for this compound
Following a comprehensive review of publicly accessible scientific literature and databases, no specific preclinical bioactivity or structure-activity relationship (SAR) studies for the chemical compound this compound or its analogues could be identified.
While the broader class of spirocyclic compounds, which feature two rings connected by a single common atom, are of significant interest in modern drug discovery, research on this particular difluorinated 3-azaspiro[5.5]undecane scaffold does not appear to be published in the public domain. Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to explore three-dimensional chemical space, which can lead to improved pharmacological properties. The introduction of fluorine atoms, as in the specified compound, is also a common strategy in drug design to modulate metabolic stability and binding affinity.
However, without any available research data, it is not possible to provide an article detailing the preclinical bioactivity, SAR, or ligand design and optimization strategies specifically for this compound analogues as requested. The scientific community relies on published research to understand the biological effects and therapeutic potential of novel chemical entities, and such information for the requested compound is currently absent from these resources.
Therefore, the generation of an article based on the provided outline, which requires detailed research findings and data tables, cannot be fulfilled at this time. Further research and publication in peer-reviewed journals would be necessary for the scientific community to elaborate on the potential of this specific chemical scaffold.
Applications in Pre Clinical Drug Discovery and Chemical Biology
Role of 7,7-Difluoro-3-azaspiro[5.5]undecane as a Building Block and Scaffold in Compound Library Assembly
There is no specific information available in the reviewed literature detailing the use of this compound as a core building block or scaffold in the assembly of compound libraries. In principle, as a secondary amine, the 3-aza position could be readily functionalized to introduce a variety of substituents, allowing for the generation of a library of diverse compounds. The spirocyclic core provides a rigid framework, and the gem-difluoro group at the 7-position would be expected to influence the properties of the resulting library members. However, no published examples of such libraries were identified.
Lead Identification and Optimization in Pre-clinical Development Programs
No preclinical development programs that specifically name this compound as a key component in lead identification or optimization have been described in the available literature. The discovery and development of drugs is a complex process, and while this scaffold may have been utilized internally by pharmaceutical companies, such information is often proprietary and not published until much later stages, if at all.
Development of Chemical Probes and Tools for Biological Research
The development of chemical probes requires a molecule with specific properties, such as high affinity and selectivity for a biological target, along with a functional handle for the attachment of reporter groups. There is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a chemical probe or a tool for biological research.
Bioisosteric Replacement Strategies Utilizing Fluorinated Azaspiro[5.5]undecanes
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that retains similar biological activity, is a common practice in drug design. nih.gov The gem-difluoromethylene group (CF2) is often used as a bioisostere for a carbonyl group (C=O) or a methylene (B1212753) group (CH2), and can alter the conformational preferences and electronic properties of a molecule. A study on gem-difluorinated saturated O-heterocycles has demonstrated their potential as fragments for bioisosteric replacements in drug discovery. chemrxiv.orgchemrxiv.orgresearchgate.netenamine.net However, no specific examples or detailed research findings on the use of this compound in such a strategy have been reported.
Table of Chemical Compounds
Since no specific research findings or related compounds were identified in the context of the requested applications for this compound, a table of mentioned compounds cannot be generated.
Future Directions and Challenges in Research on 7,7 Difluoro 3 Azaspiro 5.5 Undecane
Emerging Synthetic Methodologies for Complex Fluorinated Spirocycles
A significant hurdle in the study of novel compounds like 7,7-Difluoro-3-azaspiro[5.5]undecane is the development of efficient and stereoselective synthetic routes. While general methods for the synthesis of diazaspiro[5.5]undecane cores and the introduction of gem-difluoro groups exist, their application to this specific target has not been detailed in published literature. dndi.org
Future research will likely focus on adapting and refining existing methodologies. For instance, cascade reactions, such as the [5+1] double Michael addition used for related diazaspiro[5.5]undecane-tetraones, could be explored. mdpi.com Additionally, visible-light-induced photocatalysis presents a modern and mild approach for the synthesis of gem-difluorinated spiro-γ-lactam oxindoles, a strategy that could potentially be adapted for the synthesis of this compound. synblock.com The development of a robust synthetic pathway is the gateway to enabling all other areas of research for this compound.
Advanced Computational Approaches for Predictive Modeling and Target Identification
In the absence of empirical biological data, advanced computational modeling will be an indispensable tool for predicting the properties and potential biological targets of this compound. Techniques such as Density Functional Theory (DFT) have been successfully used to calculate the geometrical parameters, vibrational frequencies, and NMR chemical shifts of other fluorinated diazaspiro[5.5]undecane derivatives, providing good correlation with experimental data. mdpi.com
Future computational studies on this compound could involve:
Pharmacophore Modeling: Identifying the three-dimensional arrangement of essential features for biological activity.
Molecular Docking: Predicting the binding orientation and affinity of the compound to various protein targets.
ADMET Prediction: Forecasting the absorption, distribution, metabolism, excretion, and toxicity properties of the molecule.
Specialized deep learning models, such as F-CPI, which are designed to predict the effect of fluorine substitution on drug activity, could be particularly valuable in silico tools. consensus.app These predictive models can help to prioritize potential therapeutic areas and guide the design of future derivatives. For instance, in silico prediction of Central Nervous System (CNS) activity is a well-established field that could be applied to this compound to assess its potential for treating neurological disorders. nih.govmdpi.com
Exploration of Novel Pre-clinical Biological Targets and Therapeutic Areas
The azaspiro[5.5]undecane scaffold is present in compounds with a wide range of biological activities. Derivatives of 1,9-diazaspiro[5.5]undecane have been investigated for the treatment of obesity, pain, and various immune system, cardiovascular, and psychotic disorders. nih.gov Similarly, 3,9-diazaspiro[5.5]undecane-based compounds have been studied as γ-Aminobutyric Acid Type A (GABAA) receptor antagonists. soton.ac.uk
Given this precedent, future pre-clinical research on this compound could explore a diverse array of biological targets. Initial investigations would likely involve broad phenotypic screening to identify any effects on cell proliferation, signaling pathways, or other cellular functions. Based on the activities of related compounds, potential therapeutic areas to explore could include:
| Potential Therapeutic Area | Rationale based on Related Compounds |
| Oncology | Spirocyclic motifs are found in various anticancer agents. youtube.com |
| Infectious Diseases | Azaspirocycles have been evaluated as anti-infective agents. acs.org |
| Neurological Disorders | The rigid spirocyclic scaffold is well-suited for targeting CNS receptors. nih.gov |
| Metabolic Diseases | 1,9-Diazaspiro[5.5]undecane derivatives have been explored for obesity. nih.gov |
Integration with High-Throughput Screening and Lead Optimization Pipelines
Once a reliable synthetic route is established, this compound and its future derivatives can be integrated into high-throughput screening (HTS) campaigns to rapidly assess their activity against large panels of biological targets. researchgate.netresearchgate.net HTS allows for the efficient identification of "hit" compounds that can then be advanced into the lead optimization phase. spirochem.compatsnap.comnumberanalytics.com
The lead optimization process for a compound like this compound would involve an iterative cycle of chemical synthesis and biological testing. The goal is to systematically modify the structure to improve potency, selectivity, and pharmacokinetic properties. nih.govrsc.org The spirocyclic core would likely remain constant, while modifications would be made to the amine or other positions on the rings. The gem-difluoro group is a key feature that would likely be retained due to its positive influence on metabolic stability.
The following table outlines a hypothetical integration of this compound into a drug discovery pipeline:
| Stage | Key Activities | Relevant Techniques |
| Synthesis | Develop a scalable and efficient synthetic route. | Cascade reactions, photocatalysis, flow chemistry. |
| HTS | Screen against diverse biological targets. | Cell-based assays, biochemical assays, phenotypic screening. |
| Hit-to-Lead | Confirm activity and initial SAR. | In vitro and in vivo models, computational modeling. |
| Lead Optimization | Improve potency, selectivity, and ADMET properties. | Medicinal chemistry, structure-based drug design. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
